![molecular formula C14H16BrN3O4 B14713197 [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 18933-62-5](/img/structure/B14713197.png)
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is a complex organic compound characterized by the presence of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the azido, bromomethyl, and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Azidation: The azido group is introduced through a substitution reaction, typically using sodium azide (NaN3) as the azide source.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromomethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: Formed from the reduction of the azido group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of the bromomethyl group.
Applications De Recherche Scientifique
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and as a tool for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group can participate in bioorthogonal reactions, allowing for site-specific labeling and functionalization of biomolecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Similar in having bromine and methyl groups but lacks the azido and methoxy functionalities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains bromine and thiazole moieties, used for antimicrobial and anticancer research.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Features a bromo group and a benzoate moiety, used in photoactive applications.
Uniqueness
[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate is unique due to the combination of azido, bromomethyl, and methoxy groups attached to an oxane ring and a benzoate moiety
Propriétés
Numéro CAS |
18933-62-5 |
|---|---|
Formule moléculaire |
C14H16BrN3O4 |
Poids moléculaire |
370.20 g/mol |
Nom IUPAC |
[4-azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H16BrN3O4/c1-20-12-7-10(17-18-16)13(11(8-15)21-12)22-14(19)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3 |
Clé InChI |
HMZBDIASJKIJQB-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


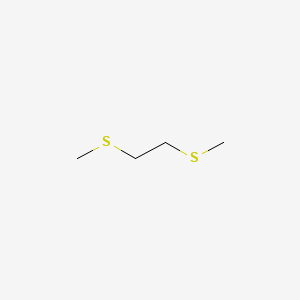
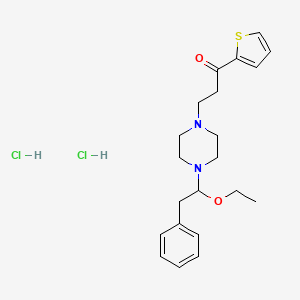
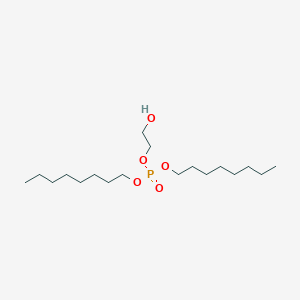
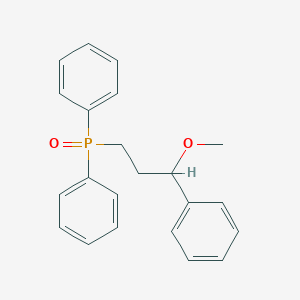
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
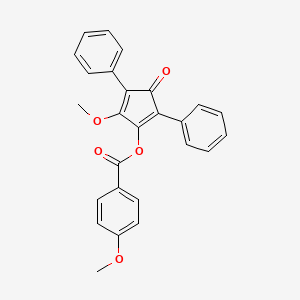
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
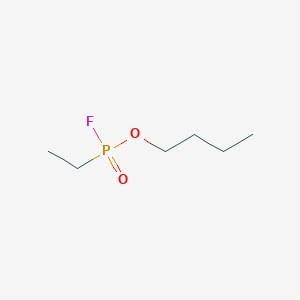
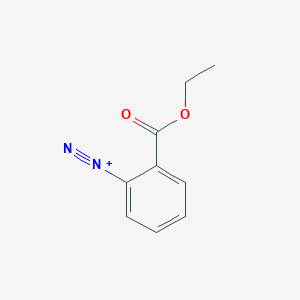
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

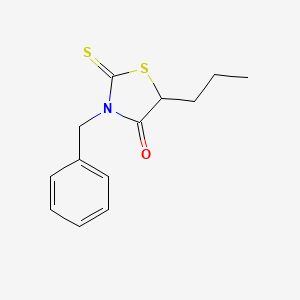
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
